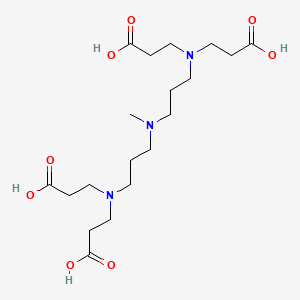

Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H35N3O8 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

3-[3-[3-[bis(2-carboxyethyl)amino]propyl-methylamino]propyl-(2-carboxyethyl)amino]propanoic acid |

InChI |

InChI=1S/C19H35N3O8/c1-20(8-2-10-21(12-4-16(23)24)13-5-17(25)26)9-3-11-22(14-6-18(27)28)15-7-19(29)30/h2-15H2,1H3,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |

InChI Key |

UKYGGYWXSFQOFV-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCN(CCC(=O)O)CCC(=O)O)CCCN(CCC(=O)O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Profile of a High-Denticity Chelating Agent: A Technical Guide to Bis(bis(2-carboxyethyl)aminopropyl)methylamine

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of the polyaminocarboxylic acid chelating agent, Bis(bis(2-carboxyethyl)aminopropyl)methylamine. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a foundational resource for leveraging this unique molecule in scientific endeavors.

Introduction: A Novel Architecture in Chelating Agents

This compound represents a sophisticated molecular architecture designed for high-avidity metal ion chelation. Its structure is characterized by a central methylamine core linked to two aminopropyl arms. Each of these secondary amines is further functionalized with two carboxyethyl groups, resulting in a high-denticity ligand. This intricate design, featuring multiple nitrogen and oxygen donor atoms, preorganizes the molecule for stable and specific interactions with a variety of metal ions. The strategic placement of carboxylic acid moieties and amine groups defines its coordination chemistry, making it a subject of interest for applications ranging from analytical chemistry to biomedical research.

Physicochemical and Structural Properties

The defining characteristic of this compound is its structure as a polyaminocarboxylic acid. While comprehensive experimental data for this specific molecule is not widely available in public literature, its properties can be inferred from the well-understood behavior of related compounds like EDTA and DTPA.

Predicted Chemical Properties

A summary of predicted properties provides a baseline for understanding the molecule's behavior.

| Property | Predicted Value | Source |

| Molecular Formula | C21H37N3O8 | ChemSpider |

| Molecular Weight | 475.53 g/mol | ChemSpider |

| LogP (Octanol-Water Partition Coefficient) | -2.75 | ChemSpider |

| pKa (most acidic) | 3.65 | ChemSpider |

| pKa (most basic) | 9.77 | ChemSpider |

Note: These properties are computationally predicted and await experimental verification.

The predicted low LogP value suggests high water solubility, a crucial feature for applications in aqueous biological systems. The multiple pKa values indicate a pH-dependent charge state, which will significantly influence its metal chelation efficiency and bioavailability.

Structural Diagram and Chelation

The molecule's structure is optimized for forming multiple coordination bonds with a single metal ion, a process known as chelation.

Figure 1. 2D chemical structure of this compound.

The multiple amine and carboxylate groups can coordinate with a metal ion, forming a stable, cage-like complex. This "chelate effect" results in significantly higher stability constants compared to coordination with monodentate ligands.

Synthesis and Purification

The synthesis of polyaminocarboxylic acids like this compound typically involves a multi-step process. A plausible synthetic route is outlined below, based on established chemical principles.

Conceptual Synthetic Pathway

Figure 2. Conceptual synthetic workflow.

Step-by-Step Synthetic Protocol

This protocol is a representative example and may require optimization.

Step 1: Cyanoethylation of Bis(aminopropyl)methylamine

-

Dissolve Bis(aminopropyl)methylamine in a suitable solvent such as acetonitrile.

-

Cool the solution in an ice bath to control the reaction temperature.

-

Slowly add a stoichiometric excess (at least 4 equivalents) of acrylonitrile dropwise with vigorous stirring. The reaction is a Michael addition of the secondary amines to the acrylonitrile.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours until completion, monitored by techniques like TLC or GC-MS.

-

Remove the solvent under reduced pressure to obtain the crude tetracyanoethylated intermediate.

Step 2: Hydrolysis to the Carboxylic Acid

-

Subject the crude intermediate to strong acid hydrolysis. A common method is to reflux the compound in concentrated hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture under reflux for several hours (e.g., 12-24 hours) to ensure complete conversion of the nitrile groups to carboxylic acids.

-

After cooling, the product may precipitate. The pH can be adjusted to the isoelectric point to maximize precipitation.

-

Isolate the solid product by filtration.

Step 3: Purification

-

Wash the crude product with cold deionized water and then with a solvent like ethanol or acetone to remove impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

Potential Applications and Mechanisms of Action

The high-denticity and strong chelating ability of this molecule suggest several areas of application, particularly where sequestration or delivery of metal ions is critical.

Biomedical Imaging and Radiopharmaceuticals

Chelating agents are fundamental to the design of contrast agents for Magnetic Resonance Imaging (MRI) and radiopharmaceuticals for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

-

Mechanism: The ligand can be used to stably chelate paramagnetic metal ions (like Gd³⁺ for MRI) or radioisotopes (like ⁶⁸Ga, ¹⁷⁷Lu, or ⁸⁹Zr for nuclear medicine). The resulting metal complex is then often conjugated to a targeting vector (e.g., a peptide or antibody) that directs it to a specific biological target, such as a tumor. The stability of the complex is paramount to prevent the release of toxic free metal ions in vivo.

Figure 3. Workflow for targeted biomedical imaging.

Heavy Metal Detoxification

Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals from the body.

-

Mechanism: Due to its predicted high number of donor atoms, this compound could form highly stable, water-soluble complexes with toxic heavy metals like lead (Pb²⁺), mercury (Hg²⁺), or cadmium (Cd²⁺). These complexes would then be readily excreted from the body via the kidneys, reducing the systemic toxicity of the metal. The efficacy would depend on the relative stability constants of the chelator for the toxic metal versus essential endogenous metals like calcium (Ca²⁺) and zinc (Zn²⁺).

Analytical and Separation Sciences

In analytical chemistry, chelating agents are used for titrations, as masking agents, or in separation techniques like ion-exchange chromatography.

-

Mechanism: The molecule can be immobilized onto a solid support (e.g., a resin) to create a chelating column. This column could then be used to selectively capture and concentrate specific metal ions from a complex mixture. The captured ions can later be eluted by changing the pH or by using a competing chelating agent, allowing for their purification or quantification.

Conclusion and Future Directions

This compound is a theoretically potent chelating agent whose properties, inferred from its structure, suggest significant potential in diverse scientific fields. Its high number of donor sites points towards the formation of exceptionally stable metal complexes. While this guide provides a foundational overview based on chemical principles and data from analogous structures, extensive experimental validation is the necessary next step. Future research should focus on a confirmed synthesis, purification, and thorough characterization of the molecule. Key areas for investigation include determining the stability constants with a wide range of metal ions, evaluating the in vitro and in vivo behavior of its metal complexes, and exploring its efficacy in targeted applications. Such studies will be critical to unlocking the full potential of this complex and promising chelating agent.

An In-Depth Technical Guide to Bis(bis(2-carboxyethyl)aminopropyl)methylamine: A Multi-ionizable Linker for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a symmetrical, branched-chain polyamine featuring a unique architecture of three tertiary amine groups and four carboxylic acid moieties. This multi-ionizable structure imparts pH-responsive charge characteristics, making it a compound of significant interest in the field of advanced drug delivery, particularly in the formulation of lipid nanoparticles (LNPs) for nucleic acid therapies. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its critical role in lipid nanoparticle-mediated drug delivery, and detailed experimental protocols for formulation and characterization.

Introduction: The Rise of Multi-ionizable Lipids in Gene Therapy

The advent of mRNA-based vaccines and therapies has underscored the critical need for sophisticated delivery vehicles that can protect the delicate nucleic acid cargo and facilitate its entry into target cells. Lipid nanoparticles have emerged as the leading platform for this purpose. At the heart of these delivery systems are ionizable lipids, which possess a remarkable ability to remain neutral at physiological pH and become positively charged in the acidic environment of the endosome. This pH-sensitive protonation is the key to their function, enabling both the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm.

This compound represents a class of multi-ionizable linkers or headgroups for ionizable lipids that offer a high degree of tunability in LNP formulations. Its multiple amine and carboxyl groups allow for a fine-tuned response to pH changes, potentially leading to more efficient endosomal escape and improved therapeutic efficacy. This guide will delve into the technical details of this promising molecule.

Physicochemical Properties and Molecular Structure

This compound is a complex molecule with a well-defined structure that dictates its function.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₃₅N₃O₈ |

| Molecular Weight | 433.5 g/mol |

| IUPAC Name | 3-[3-[3-[bis(2-carboxyethyl)amino]propyl-methylamino]propyl-(2-carboxyethyl)amino]propanoic acid |

| CAS Number | 692250-70-7 |

| Appearance | Varies depending on salt form and purity |

| Solubility | Expected to be soluble in aqueous solutions, particularly at adjusted pH |

The molecular architecture, with its branched polyamine backbone and terminal carboxylic acid groups, is central to its utility as a multi-ionizable component in drug delivery systems.

Figure 1: Chemical Structure of this compound.

Synthesis of this compound: A Representative Pathway

3.1. Proposed Synthetic Scheme

The synthesis can be envisioned to proceed via a double Michael addition of acrylonitrile to a central diamine, followed by hydrolysis of the nitrile groups to carboxylic acids.

Figure 2: Proposed Synthesis Workflow.

3.2. Detailed Experimental Protocol (Representative)

Step 1: Synthesis of the Tetranitrile Intermediate via Michael Addition

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N'-bis(3-aminopropyl)methylamine in a suitable solvent such as ethanol or water.

-

Addition of Acrylonitrile: Slowly add a stoichiometric excess (at least 4 equivalents) of acrylonitrile to the reaction mixture at room temperature. The reaction is typically exothermic, so controlled addition and cooling may be necessary.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight to ensure complete reaction.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), remove the solvent and excess acrylonitrile under reduced pressure. The resulting crude tetranitrile intermediate may be used directly in the next step or purified by column chromatography if necessary.

Step 2: Hydrolysis of the Tetranitrile to the Tetra-acid

-

Reaction Setup: Suspend the crude tetranitrile intermediate in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

-

Hydrolysis Conditions: Heat the mixture to reflux for an extended period (typically 12-24 hours) to ensure complete hydrolysis of all four nitrile groups to carboxylic acids.

-

Work-up and Isolation:

-

Acidic Hydrolysis: After cooling, the product may precipitate. If not, the pH can be adjusted to the isoelectric point to induce precipitation. The solid product is then collected by filtration, washed with cold water, and dried.

-

Basic Hydrolysis: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to the isoelectric point of the tetra-acid to precipitate the product. Collect the solid by filtration, wash with cold water, and dry.

-

3.3. Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol). Characterization and confirmation of the structure should be performed using standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework and the absence of nitrile groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peaks for the carboxylic acid (O-H and C=O stretching) and amine groups.

Mechanism of Action in Lipid Nanoparticle Drug Delivery

The efficacy of this compound as a component of ionizable lipids in LNPs stems from its pH-responsive nature, which is crucial for overcoming the endosomal barrier.

4.1. The "Proton Sponge" Effect and Endosomal Escape

-

Encapsulation at Acidic pH: During the formulation of LNPs, which is typically carried out at a low pH (e.g., pH 4), the tertiary amine groups of the molecule are protonated, rendering them positively charged. This positive charge facilitates the complexation and encapsulation of the negatively charged nucleic acid cargo (mRNA, siRNA, etc.).

-

Neutral at Physiological pH: Upon entering the bloodstream (physiological pH ~7.4), the amine groups are deprotonated, and the overall surface charge of the LNP becomes close to neutral. This is advantageous as it reduces non-specific interactions with blood components and non-target cells.

-

Re-protonation in the Endosome: After cellular uptake via endocytosis, the LNP is trafficked into the endosome. As the endosome matures, its internal pH drops to around 5-6. In this acidic environment, the tertiary amine groups of the molecule become protonated again.

-

Membrane Destabilization and Cargo Release: The protonation of the numerous amine groups leads to an influx of protons and counter-ions (like chloride) into the endosome to maintain charge neutrality. This influx increases the osmotic pressure within the endosome, causing it to swell and eventually rupture. This "proton sponge" effect is a widely accepted mechanism for endosomal escape. The positively charged lipid also interacts with the negatively charged lipids of the endosomal membrane, further destabilizing it and facilitating the release of the nucleic acid payload into the cytoplasm where it can be translated into protein (in the case of mRNA) or exert its gene-silencing effect (in the case of siRNA).

Figure 3: Workflow of LNP-mediated Endosomal Escape.

4.2. The Role of Multiple Ionizable Groups

The presence of three tertiary amines and four carboxylic acids in this compound provides a broad range of protonation states across different pH values. While specific pKa values for this molecule are not publicly available, tertiary amines in similar environments typically have pKa values in the range of 6-8, and carboxylic acids have pKa values around 3-5. This distribution of pKa values allows for a more gradual and sustained buffering capacity within the endosome, potentially leading to a more robust and efficient endosomal escape compared to lipids with a single ionizable group.

Experimental Protocol: Formulation and Characterization of Lipid Nanoparticles

The following is a detailed protocol for the formulation of LNPs using a multi-ionizable lipid component like this compound and subsequent characterization. This protocol is based on established microfluidic mixing techniques, which offer excellent control over particle size and polydispersity.

5.1. Materials and Reagents

-

Ionizable Lipid (containing this compound headgroup)

-

Helper Lipid (e.g., DOPE or DSPC)

-

Cholesterol

-

PEG-Lipid (e.g., DMG-PEG 2000)

-

mRNA or siRNA cargo

-

Ethanol (absolute, molecular biology grade)

-

Citrate Buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (e.g., 10 kDa MWCO)

-

Dynamic Light Scattering (DLS) instrument

-

Zeta potential analyzer

-

Ribogreen assay kit

5.2. LNP Formulation Protocol

-

Preparation of Lipid Stock Solution (in Ethanol):

-

Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in absolute ethanol.

-

Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:helper lipid:cholesterol:PEG-lipid) to create a final lipid mixture in ethanol.

-

-

Preparation of Aqueous Phase:

-

Dilute the nucleic acid cargo (mRNA or siRNA) in the citrate buffer (pH 4.0) to the desired concentration.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer solution into another syringe.

-

Set the desired flow rates and flow rate ratio (e.g., 3:1 aqueous to organic).

-

Initiate the mixing process. The rapid mixing of the two phases causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.

-

-

Dialysis and Buffer Exchange:

-

Transfer the freshly formed LNP suspension into a dialysis cassette.

-

Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove the ethanol and exchange the acidic buffer for a physiological pH buffer.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

An In-Depth Technical Guide to Bis(bis(2-carboxyethyl)aminopropyl)methylamine: Structure, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis(bis(2-carboxyethyl)aminopropyl)methylamine, a molecule of significant interest in the fields of drug delivery and materials science. We will delve into its unique structural characteristics, explore a detailed and plausible synthetic route, and discuss its current and potential applications, particularly in the development of advanced therapeutic delivery systems.

Introduction: A Symmetrical Branched Linker with Therapeutic Potential

This compound, with the IUPAC name 3-[3-[3-[bis(2-carboxyethyl)amino]propyl-methylamino]propyl-(2-carboxyethyl)amino]propanoic acid, is a fascinating molecule characterized by its symmetrical, branched structure.[1] At its core lies a central methylamine group, from which two aminopropyl arms extend. Each of these arms terminates in a bis(2-carboxyethyl)amino group. This unique architecture results in a molecule possessing three tertiary amine functionalities and four carboxylic acid groups.[2][3]

This multi-ionizable nature is key to its utility. The tertiary amines can be protonated at physiological pH, imparting a positive charge, while the carboxylic acid groups can be deprotonated, leading to a negative charge. This zwitterionic potential allows for complex interactions with biological molecules and makes it an excellent candidate for applications in drug delivery, particularly in the formulation of lipid nanoparticles (LNPs).[2][3] The carboxylic acid moieties also provide convenient handles for conjugation to other molecules, such as targeting ligands or imaging agents, further expanding its versatility.

Structural Elucidation

The chemical structure of this compound is presented below:

Chemical Formula: C₁₉H₃₅N₃O₈[1]

Molecular Weight: 433.5 g/mol [1]

Structure:

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this tetra-acid is most plausibly achieved through a double aza-Michael addition of N,N-bis(3-aminopropyl)methylamine to an acrylic acid derivative, followed by hydrolysis of the resulting ester. This two-step approach is a common and effective method for the formation of β-amino acids and their derivatives.

Synthetic Strategy

The overall synthetic pathway can be visualized as follows:

Caption: Proposed two-step synthesis of the target molecule.

Rationale for Experimental Choices

-

Choice of Acrylate: Ethyl acrylate is chosen over acrylic acid for the initial Michael addition to prevent a competing acid-base reaction between the amine starting material and the carboxylic acid of acrylic acid. This side reaction could lead to salt formation and reduce the yield of the desired adduct.

-

Stoichiometry: A slight excess of ethyl acrylate is used to ensure the complete reaction of all four primary amine hydrogens of N,N-bis(3-aminopropyl)methylamine.

-

Solvent: Ethanol is a suitable solvent for this reaction as it can dissolve both the amine and the acrylate ester.

-

Hydrolysis: Base-catalyzed hydrolysis with sodium hydroxide is a standard and efficient method for converting the tetra-ester intermediate to the corresponding tetra-carboxylate salt. Subsequent acidification protonates the carboxylate groups to yield the final tetra-acid product.

Detailed Experimental Protocol

Step 1: Synthesis of the Tetra-ester Intermediate

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N-bis(3-aminopropyl)methylamine (1.0 eq.).

-

Dissolve the amine in absolute ethanol.

-

Slowly add ethyl acrylate (4.2 eq.) to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude tetra-ester intermediate as an oil.

Step 2: Hydrolysis to the Final Product

-

Dissolve the crude tetra-ester intermediate in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (e.g., 4-5 eq. in water) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

The final product may precipitate out of the solution upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, it can be extracted with a suitable organic solvent (e.g., ethyl acetate) or purified by chromatography.

Physicochemical Properties and Characterization

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in formulation and drug delivery.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₅N₃O₈ | --INVALID-LINK--[1] |

| Molecular Weight | 433.5 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 3-[3-[3-[bis(2-carboxyethyl)amino]propyl-methylamino]propyl-(2-carboxyethyl)amino]propanoic acid | --INVALID-LINK--[1] |

| CAS Number | 692250-70-7 | --INVALID-LINK--[2] |

| Appearance | Expected to be a solid or viscous oil | Inferred |

| Solubility | Soluble in aqueous solutions, especially at neutral or basic pH | Inferred from structure |

Characterization Techniques:

The successful synthesis and purity of this compound can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the absence of starting materials.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Research and Drug Development

The unique structural and chemical properties of this compound make it a highly valuable tool in several areas of research and development:

-

Lipid Nanoparticle (LNP) Formulation: Its multi-ionizable nature makes it an excellent component for the formulation of LNPs for the delivery of nucleic acid-based therapeutics, such as siRNA and mRNA. The tertiary amines can interact with the negatively charged nucleic acids, while the overall structure can be incorporated into the lipid bilayer.[2][3]

-

Drug Conjugation: The four carboxylic acid groups provide multiple attachment points for the covalent conjugation of drugs, targeting ligands, or imaging agents. This allows for the creation of sophisticated, multifunctional drug delivery systems.

-

Dendrimer and Polymer Synthesis: This molecule can serve as a core or a branching unit in the synthesis of dendrimers and other complex polymers with tailored properties for various biomedical applications. The general principles of polyamidoamine (PAMAM) dendrimer synthesis, which involve Michael additions and amidations, are relevant here.

-

Chelating Agent: The presence of multiple amine and carboxylate groups suggests potential as a chelating agent for various metal ions, which could be useful in imaging, diagnostics, or for the removal of heavy metals.

Conclusion

This compound is a versatile and promising molecule with a unique branched structure that imparts valuable multi-ionizable properties. Its synthesis, achievable through a straightforward aza-Michael addition and subsequent hydrolysis, opens the door to its wider use in research and development. For scientists and professionals in drug development, this molecule represents a powerful building block for the creation of next-generation drug delivery systems and advanced materials.

References

An In-depth Technical Guide to 3,3',3'',3'''-(((Methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionic Acid: A Novel Polyamino Carboxylic Acid for Advanced Drug Development

Abstract

This whitepaper provides a comprehensive technical overview of 3,3',3'',3'''-(((Methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionic acid, a complex polyamino carboxylic acid with significant potential in advanced pharmaceutical applications. Drawing upon foundational chemical principles and data from analogous structures, this guide will delve into the molecule's physicochemical properties, propose a detailed synthetic pathway, and explore its prospective applications in drug delivery and therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development who are seeking to leverage novel molecular architectures for enhanced therapeutic outcomes.

Introduction: Unveiling a Multifunctional Scaffold

The relentless pursuit of targeted and effective therapeutics has led to the exploration of novel molecular scaffolds that offer multifunctionality and precision. 3,3',3'',3'''-(((Methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionic acid emerges as a compound of interest due to its unique structural features: a tertiary amine core branching into a dendritic-like structure of secondary amines, all terminating in carboxylic acid functionalities. This architecture suggests a high potential for this molecule to act as a versatile building block in various biomedical applications, including as a chelating agent, a pH-responsive drug carrier, or a linker in antibody-drug conjugates (ADCs).

The core of this molecule is N,N-Bis(3-aminopropyl)methylamine, a well-characterized polyamine.[1][2][3][4][5] The addition of four propionic acid groups to this backbone dramatically alters its properties, introducing multiple negative charges at physiological pH and providing reactive handles for further chemical modification. This guide will provide a hypothetical yet scientifically grounded exploration of this promising molecule.

Physicochemical Properties & Structural Analysis

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C19H35N3O8 | Based on the addition of four propionic acid moieties to the C7H19N3 core. |

| Molecular Weight | 449.50 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for polycarboxylic acids. |

| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, DMF) | The presence of multiple carboxyl groups and amine functionalities would impart high polarity and hydrogen bonding capacity. |

| pKa Values | Multiple pKa values expected | Carboxylic acid groups will have pKa values in the range of 3-5, while the amine nitrogens will have pKa values in the range of 8-10. This predicts a zwitterionic nature over a wide pH range. |

| Chelating Ability | High | The multiple carboxylate and amine groups can act as ligands to coordinate with metal ions. |

Proposed Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of 3,3',3'',3'''-(((Methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionic acid can be hypothetically achieved through a Michael addition reaction between N,N-Bis(3-aminopropyl)methylamine and acrylic acid. This approach is favored for its high efficiency and atom economy.

Synthetic Workflow

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Objective: To synthesize 3,3',3'',3'''-(((Methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionic acid.

Materials:

-

N,N-Bis(3-aminopropyl)methylamine (CAS: 105-83-9)[1][2][3][4][5]

-

Acrylic acid

-

Methanol (or another suitable polar aprotic solvent)

-

Hydrochloric acid (1M)

-

Sodium hydroxide (1M)

-

Deionized water

-

Ion-exchange resin (e.g., Dowex 50WX8)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-Bis(3-aminopropyl)methylamine (1 equivalent) in methanol.

-

Reagent Addition: Slowly add an excess of acrylic acid (at least 4.4 equivalents) to the solution at room temperature. The excess ensures the complete reaction of all primary and secondary amines.

-

Reaction: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

-

Purification:

-

Acidify the solution with 1M HCl to a pH of ~2 to protonate the amine groups.

-

Load the solution onto a cation-exchange column (e.g., Dowex 50WX8, H+ form).

-

Wash the column with deionized water to remove unreacted acrylic acid and other impurities.

-

Elute the product using an appropriate buffer or a gradient of aqueous ammonia.

-

Collect the fractions containing the product and neutralize with 1M HCl.

-

-

Isolation: Lyophilize the product-containing fractions to obtain the final product as a solid.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the propionic acid groups and the overall structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The presence of characteristic peaks for C=O (carboxylic acid) and N-H stretches would be observed.

Potential Applications in Drug Development

The unique structure of 3,3',3'',3'''-(((Methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionic acid suggests several exciting applications in the pharmaceutical industry.

pH-Responsive Drug Delivery

The multiple carboxylic acid groups would be deprotonated at physiological pH, rendering the molecule highly water-soluble. However, in the acidic tumor microenvironment, these groups would become protonated, reducing the molecule's charge and potentially triggering the release of an encapsulated drug.

Caption: Mechanism of pH-responsive drug release.

Chelating Agent for Metal-Based Drugs

The polyamino carboxylic acid structure is ideal for chelating metal ions. This property could be exploited to develop novel delivery systems for metal-based anticancer drugs, such as platinum-containing compounds, potentially reducing their systemic toxicity.

Building Block for Dendrimers and Nanoparticles

The four carboxylic acid groups provide multiple attachment points for further chemical modifications. This allows for the construction of larger, more complex dendritic structures or for conjugation to nanoparticles for targeted drug delivery. The synthesis of dendrimers with multiple functional groups has been reported, highlighting the feasibility of this approach.[6]

Analogy to Other Propionic Acid Derivatives

Derivatives of propionic acid have been explored for various therapeutic applications. For instance, some have been investigated as scaffolds for agents against drug-resistant pathogens and chemotherapy-resistant cancer.[7] Others have been used as reactive oxygen species (ROS)-sensitive cleavable linkers in the synthesis of ADCs.[8][9] These examples underscore the therapeutic potential of the propionic acid moiety.

Future Directions and Conclusion

While the exploration of 3,3',3'',3'''-(((Methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionic acid is in its nascent stages, its predicted properties and structural features make it a highly attractive candidate for further investigation. The synthetic route proposed in this guide offers a viable starting point for its preparation and subsequent evaluation in various drug delivery and therapeutic contexts.

Future research should focus on the actual synthesis and characterization of this molecule, followed by in vitro and in vivo studies to validate its potential as a drug delivery vehicle, a chelating agent, or a building block for more complex nanomedicines. The insights gained from such studies could pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. N,N-Bis(3-aminopropyl)methylamine | 105-83-9 [amp.chemicalbook.com]

- 2. 105-83-9 | N,n-bis(3-aminopropyl)methylamine | Tetrahedron [thsci.com]

- 3. N,N-Bis-(3-aminopropyl)-methylamine | 105-83-9 | FB30673 [biosynth.com]

- 4. products.basf.com [products.basf.com]

- 5. N,N-bis(3-Aminopropyl)methylamine [oakwoodchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Bis(bis(2-carboxyethyl)aminopropyl)methylamine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of Bis(bis(2-carboxyethyl)aminopropyl)methylamine, a complex branched polyamino polycarboxylic acid. While the specific historical discovery of this molecule is not extensively documented in readily available literature, its structural motifs place it firmly within the well-established and historically significant classes of polyamines and aminopolycarboxylic acids. This guide will delve into the historical context of these parent compound families, detail the chemical principles and a robust protocol for the synthesis of this compound, explore its physicochemical properties, and discuss its potential applications in research and drug development, particularly in the realm of lipid nanoparticle formulation.

Introduction: A Modern Molecule with a Rich Chemical Heritage

The journey to understanding this compound begins not with a single discovery, but with the convergence of two important fields of organic chemistry: the study of polyamines and the development of aminopolycarboxylic acids.

Polyamines, such as spermine and spermidine, are naturally occurring aliphatic molecules with two or more amino groups. Their history dates back to 1678 when Antonie van Leeuwenhoek first observed crystals of spermine in human semen.[1][2][3] However, it took nearly 250 years for their structures to be fully elucidated.[1][4] These molecules are essential for cell growth and proliferation, and their roles in various biological processes have been a subject of intense research for decades.[2][3][5]

Concurrently, the field of coordination chemistry saw the rise of aminopolycarboxylic acids. These compounds, characterized by multiple carboxylic acid groups attached to a nitrogen-containing backbone, are powerful chelating agents.[6] A landmark in this area was the development of ethylenediaminetetraacetic acid (EDTA), first described in a 1938 patent by Ferdinand Münz for General Aniline Works.[7] This class of molecules has found widespread use in various industrial and medical applications due to their ability to form stable complexes with metal ions.[6]

This compound can be viewed as a sophisticated amalgamation of these two classes of compounds. It possesses a polyamine backbone, providing a flexible and nitrogen-rich core, while the multiple carboxyethyl groups impart the chelating and functionalization capabilities of aminopolycarboxylic acids. Its symmetrical, branched structure with three tertiary amines and four carboxylic acids makes it a highly versatile molecule for further chemical modification and a prime candidate for applications in materials science and drug delivery.[8][9]

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its application. The following table summarizes its key physicochemical characteristics.

| Property | Value | Source |

| IUPAC Name | 3-[3-[3-[bis(2-carboxyethyl)amino]propyl-methylamino]propyl-(2-carboxyethyl)amino]propanoic acid | [10] |

| Molecular Formula | C₁₉H₃₅N₃O₈ | [10] |

| Molecular Weight | 433.5 g/mol | [10] |

| CAS Number | 692250-70-7 | [8][10] |

| Appearance | Varies (often a solid or viscous liquid) | N/A |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is not explicitly detailed in a single seminal paper. However, based on established organic chemistry principles, a robust and logical synthetic route can be designed. The most plausible approach involves a two-step process: first, the synthesis of the precursor diamine, N,N-bis(3-aminopropyl)methylamine, followed by a quadruple aza-Michael addition to an acrylic acid derivative.

Synthesis of the Precursor: N,N-Bis(3-aminopropyl)methylamine

The precursor amine can be synthesized via the cyanoethylation of N-methyl-1,3-propanediamine followed by reduction. A similar process is described for the synthesis of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.[2]

Step 1: Double Cyanoethylation of N-methyl-1,3-propanediamine

In this step, two equivalents of acrylonitrile undergo a Michael addition to N-methyl-1,3-propanediamine to form N,N'-bis(2-cyanoethyl)-N-methyl-1,3-propanediamine.

Step 2: Reduction of the Dinitrile

The resulting dinitrile is then reduced to the corresponding primary amine, N,N-bis(3-aminopropyl)methylamine, using a suitable reducing agent such as Raney nickel or lithium aluminum hydride.

Final Synthesis via Aza-Michael Addition

The final step involves the reaction of N,N-bis(3-aminopropyl)methylamine with four equivalents of an acrylic acid ester (e.g., methyl acrylate or ethyl acrylate) via an aza-Michael addition, followed by hydrolysis of the resulting tetraester.[11] Using an ester of acrylic acid is crucial to prevent the undesirable acid-base reaction between the amine and the carboxylic acid of acrylic acid itself.[12]

Experimental Protocol:

Materials:

-

N,N-bis(3-aminopropyl)methylamine

-

Methyl acrylate

-

Methanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Sodium sulfate (anhydrous)

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Aza-Michael Addition:

-

In a round-bottom flask, dissolve N,N-bis(3-aminopropyl)methylamine (1.0 eq) in anhydrous methanol.

-

To this solution, add methyl acrylate (4.2 eq) dropwise at room temperature with stirring. A slight excess of the acrylate is used to ensure complete reaction.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. This will yield the crude tetraester intermediate.

-

-

Hydrolysis:

-

To the crude tetraester, add a solution of sodium hydroxide (5.0 eq) in a mixture of water and methanol.

-

Heat the mixture to reflux and stir for 12-24 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The product may precipitate upon acidification. If so, it can be collected by filtration. If not, the aqueous solution can be extracted with a suitable organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

-

The aqueous layer containing the hydrochloride salt of the product is then carefully neutralized with a base (e.g., sodium hydroxide) to the isoelectric point, at which the product is least soluble and will precipitate.

-

Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

The unique structure of this compound makes it a valuable tool for researchers, particularly in the field of drug delivery.

Lipid Nanoparticle (LNP) Formulation

One of the most promising applications of this molecule is in the development of lipid nanoparticles.[8][9] LNPs are a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. The multi-ionizable nature of this compound, with its multiple amino and carboxyl groups, allows it to interact with both the lipid components of the nanoparticle and the negatively charged nucleic acid cargo. The tertiary amines can be protonated at acidic pH, facilitating endosomal escape, a critical step in the delivery of the therapeutic payload into the cytoplasm of the target cell. The carboxyl groups offer handles for further functionalization, such as the attachment of targeting ligands or polyethylene glycol (PEG) to improve circulation time and reduce immunogenicity.

Diagram of a Hypothetical LNP Application:

Caption: Role of the molecule in LNP drug delivery.

Chelation and Ion Scavenging

Drawing from its aminopolycarboxylic acid heritage, this molecule has the potential to act as a chelating agent for various metal ions. The multiple carboxylate and amine groups can coordinate with metal cations, making it a candidate for applications in areas such as:

-

Bioremediation: Sequestration of heavy metals from contaminated water.

-

Medical Imaging: As a scaffold for developing contrast agents.

-

Antioxidant Formulations: By chelating redox-active metals that can catalyze oxidative damage.

Conclusion

This compound represents a modern evolution in the design of multi-functional molecules, building on the rich history of polyamine and aminopolycarboxylic acid chemistry. While its specific discovery is not well-documented, its rational design and versatile structure provide a powerful platform for innovation, particularly in the rapidly advancing field of drug delivery. The synthetic pathways are logical and achievable through established chemical reactions, and its potential applications are numerous. As research into targeted therapeutics and advanced materials continues to grow, molecules with the complexity and functionality of this compound will undoubtedly play an increasingly important role.

References

- 1. N,N-Bis(3-aminopropyl)methylamine | 11071-12-8 | Benchchem [benchchem.com]

- 2. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 3. N,N-bis(3-aminopropyl)methylamine | C7H19N3 | CID 7777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. upcommons.upc.edu [upcommons.upc.edu]

- 7. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]

- 8. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 9. Synthesis of Polyamino Acids [sigmaaldrich.com]

- 10. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]

- 11. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Branched Linkers in Nanoparticle Formulation

Abstract

The interface between a nanoparticle core and its biological environment is dictated by the surface chemistry, where linker molecules play a pivotal role. While linear linkers have been foundational, the adoption of branched linker architectures represents a significant leap forward in engineering sophisticated nanomedicines. These complex structures offer unparalleled control over the density and spatial arrangement of surface moieties, enabling multifunctionality, multivalent targeting, and optimized pharmacokinetic profiles. This guide provides a comprehensive exploration of the core principles, synthesis strategies, and practical applications of branched linkers in the formulation of advanced nanoparticle systems for drug delivery and diagnostics.

Introduction: Beyond Linearity – The Rationale for Branched Architectures

In nanoparticle-based therapeutics, a linker is the critical bridge connecting the nanoparticle scaffold to a payload, such as a therapeutic agent, a targeting ligand, or an imaging agent[1][2]. The initial paradigm relied on simple, linear linkers, often polyethylene glycol (PEG) chains, to improve solubility and circulation time—a strategy known as PEGylation[3]. However, the demand for more complex functionalities has driven the evolution towards branched designs.

Unlike their linear counterparts, which offer a 1:1 conjugation ratio, branched linkers provide a scaffold with multiple terminal points originating from a single attachment site on the nanoparticle surface. This "dendritic" or "multi-arm" topology is the key to unlocking several advanced features simultaneously[4][5][6]. Dendrimers and dendrons, which are perfectly branched, tree-like macromolecules, are prime examples of this architectural class and are increasingly used to modify nanoparticle surfaces[5][7][8][9].

The fundamental advantages of adopting a branched architecture include:

-

Multivalency and Enhanced Avidity: By presenting multiple targeting ligands in close proximity, branched linkers facilitate simultaneous binding to several receptors on a target cell[4]. This multivalent interaction dramatically increases the overall binding strength (avidity), leading to more specific and efficient cellular uptake compared to monovalent interactions[4][10].

-

Increased Payload Capacity: Branched linkers enable the attachment of multiple drug molecules per conjugation site, significantly increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) or the overall drug load on a nanoparticle[1][11][12]. This is achieved without requiring additional modification sites on the core nanoparticle or antibody.

-

Modulation of Physicochemical Properties: The dense, globular structure of branched linkers can influence the nanoparticle's size, solubility, and surface charge[9][12]. For instance, hydrophilic branched linkers can create a dense hydration layer, enhancing the "stealth" properties of the nanoparticle to evade clearance by the mononuclear phagocyte system (MPS) and prolonging circulation half-life[3][13].

-

Multifunctionality: A single branched linker can be engineered to carry different types of molecules. For example, one branch could hold a targeting ligand, another a therapeutic drug, and a third an imaging agent, creating a truly multifunctional "theranostic" nanoplatform[8][14].

The decision to use a branched linker is therefore a strategic one, aimed at creating a more potent, specific, and versatile nanoparticle system.

Architectural Design and Synthesis Strategies

The synthesis of branched linkers is a controlled, stepwise process designed to build complexity from a central core. Dendritic polymers like dendrimers and dendrons are grown radially through sequential reactions, allowing for precise control over size and the number of terminal functional groups[4][7].

Core Chemistries and Branching Units

Commonly used core structures for branched linkers include poly(amidoamine) (PAMAM) and poly(propyleneimine) (PPI), which provide a high density of amine groups for further functionalization[7]. The choice of branching units and the number of synthetic "generations" determine the final size and multiplicity of the linker. For example, a β-glutamic acid dendron anchor can be used to attach a PEG chain to multiple phospholipid molecules, creating highly stable "super stealth" liposomes[13].

Workflow for Branched Linker Synthesis and Conjugation

The general workflow involves synthesizing the linker, functionalizing its terminal groups for specific reactions, and then conjugating it to the nanoparticle and payload.

The Role of "Click Chemistry"

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted, copper-free variants (SPAAC), has become an indispensable tool for conjugating branched linkers[15][16][17][18]. These reactions are highly efficient, specific, and can be performed in aqueous conditions, making them ideal for bioconjugation[15][17]. By functionalizing the nanoparticle surface with alkynes and the linker's terminal groups with azides (or vice versa), a stable triazole linkage is formed with high yield and minimal side products[15][16].

Key Features and Their Impact on Performance

The unique architecture of branched linkers directly translates into improved performance metrics for nanoparticle formulations. The causality behind these improvements is rooted in the physics and chemistry of the nano-bio interface.

Multivalency: From Binding to Biological Response

As depicted below, a nanoparticle functionalized with branched linkers can present a high density of targeting ligands. This arrangement allows the nanoparticle to engage multiple cell-surface receptors simultaneously.

This multivalent effect is critical because the avidity gain can be orders of magnitude higher than the affinity of a single ligand-receptor pair[4]. This leads to enhanced nanoparticle residence time on the cell surface, which in turn promotes receptor-mediated endocytosis, ensuring the therapeutic payload is delivered inside the target cell.

Linker Length and Flexibility: A Critical Balancing Act

The length and composition of the linker arms are not trivial parameters. Studies on ADCs have shown that the distance between the branching point and the payload critically affects therapeutic efficacy[1][19].

-

Sufficient Length: An adequate spacer length is required to overcome steric hindrance, allowing payloads like cytotoxic drugs to interact effectively with their intracellular targets or for cleavage enzymes to access cleavable linker sites[1][19]. A "short" branched linker was found to be an order of magnitude less potent than a "long" one, likely due to hindered cleavage by lysosomal enzymes[1].

-

Excessive Length: Conversely, overly long and flexible linkers can lead to increased hydrophobicity and faster clearance from circulation[19].

The optimal design often incorporates hydrophilic spacers, such as short PEG chains, within the branched structure to maintain solubility and prevent aggregation, especially at high drug loads[12][20].

Impact on Nanoparticle Stability and Drug Release

The architecture of the linker can profoundly influence the stability of the nanoparticle formulation and the release kinetics of the payload[21][22].

-

Stability: A dense corona of branched linkers, such as PEG-dendrons, provides superior steric protection compared to linear PEG of a similar molecular weight. This dense packing more effectively prevents opsonin proteins from binding to the nanoparticle surface, thereby reducing MPS uptake and prolonging circulation[3][13].

-

Controlled Release: Branched linkers can be designed with stimulus-responsive moieties (e.g., pH-sensitive hydrazones, redox-sensitive disulfides, or enzyme-cleavable peptides) at their core or along their arms[9][23]. This allows for the payload to remain stably attached in circulation but triggers its release specifically within the tumor microenvironment or inside the target cell, minimizing off-target toxicity[23].

Characterization and Validation Protocols

A rigorous characterization of nanoparticles functionalized with branched linkers is essential to ensure formulation consistency, safety, and efficacy. This process is multi-faceted, requiring a combination of techniques to probe different properties[10][24][25].

Physicochemical Characterization

This suite of analyses confirms the successful synthesis and defines the physical properties of the final conjugate.

| Parameter | Technique(s) | Purpose | Reference(s) |

| Size & Polydispersity | Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA) | To measure the hydrodynamic diameter and size distribution. Branched linkers will increase the hydrodynamic size. | [26] |

| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To visualize the nanoparticle core and confirm the absence of aggregation. | [26][27] |

| Surface Charge | Zeta Potential Measurement | To determine the surface charge, which influences stability and interaction with cell membranes. | [25] |

| Conjugation Efficiency | FTIR, NMR, UV-Vis Spectroscopy, Mass Spectrometry | To confirm the covalent attachment of the linker and payload and to quantify the degree of functionalization. | [10][24][27] |

| Payload Quantification | Chromatography (HPLC), UV-Vis Spectroscopy | To determine the drug loading content and efficiency. | [10] |

Experimental Protocol: Quantification of Ligand Density via UV-Vis Spectroscopy

This protocol provides a self-validating system for determining the number of ligands attached to a nanoparticle surface via branched linkers, assuming the ligand has a unique absorbance signature.

Objective: To quantify the number of folic acid (FA) molecules conjugated per nanoparticle.

Methodology:

-

Standard Curve Generation:

-

Prepare a series of standard solutions of known folic acid concentrations in a suitable buffer (e.g., PBS with 0.1 M NaOH to ensure solubility).

-

Measure the absorbance of each standard at FA's maximum absorbance wavelength (~363 nm) using a UV-Vis spectrophotometer.

-

Plot absorbance vs. concentration and perform a linear regression to obtain the molar extinction coefficient (ε).

-

-

Sample Preparation:

-

Prepare a solution of the FA-conjugated nanoparticles with a precisely known nanoparticle concentration (can be determined by NTA or by measuring the core material, e.g., gold concentration via ICP-MS).

-

Centrifuge the nanoparticle solution to pellet the conjugates and carefully remove the supernatant to eliminate any unconjugated FA.

-

Resuspend the nanoparticle pellet in a known volume of buffer.

-

-

Measurement and Calculation:

-

Measure the absorbance of the purified nanoparticle solution at 363 nm.

-

Use the Beer-Lambert law (A = εcl) and the previously determined extinction coefficient to calculate the molar concentration of conjugated FA.

-

Divide the molar concentration of FA by the molar concentration of the nanoparticles to determine the average number of FA molecules per nanoparticle.

-

Trustworthiness Check: The protocol is self-validating because the standard curve provides a reliable conversion from absorbance to concentration. The purification step ensures that only conjugated ligand is measured. Running a "mock" nanoparticle sample without the ligand confirms the absence of interfering absorbance from the nanoparticle or linker itself.

Conclusion and Future Outlook

Branched linkers are more than just sophisticated spacers; they are enabling components that impart advanced, pre-programmable functionalities to nanoparticle systems. By leveraging principles of multivalency, payload multiplication, and steric stabilization, these architectures allow for the rational design of highly effective nanomedicines. The continued development of novel branched architectures and more efficient, orthogonal conjugation chemistries will further expand the therapeutic window for nanoparticle-based drugs. As our understanding of the relationship between linker structure and in vivo performance deepens, we can expect to see the clinical translation of nanoparticle formulations with unprecedented levels of targeting specificity and therapeutic potency[28][29].

References

- 1. mdpi.com [mdpi.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tweaking Dendrimers and Dendritic Nanoparticles for Controlled Nano-bio Interactions: Potential Nanocarriers for Improved Cancer Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 6. mdpi.com [mdpi.com]

- 7. Dendrimers as Modifiers of Inorganic Nanoparticles for Therapeutic Delivery in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Multifunctional Nanoparticles for Targeted Drug Delivery and Non-invasive Imaging of Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dendrimers as Nanocarriers for the Delivery of Drugs Obtained from Natural Products | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 13. Polyethylene glycol (PEG)-dendron phospholipids as innovative constructs for the preparation of super stealth liposomes for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. irjweb.com [irjweb.com]

- 16. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Branched drug-linker conjugates for the coupling to biological targeting molecules - Patent 2913064 [data.epo.org]

- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 22. Structure‐Based Varieties of Polymeric Nanocarriers and Influences of Their Physicochemical Properties on Drug Delivery Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Smart linkers in polymer-drug conjugates for tumor-targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Ionizable Lipids with Branched Linkers Enhance the Delivery of mRNA Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

Bis(bis(2-carboxyethyl)aminopropyl)methylamine mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Introduction

This compound is a symmetrical, branched polyamino carboxylic acid.[1][2][3] Its structure features a central tertiary methylamine core from which two aminopropyl arms extend. Each of these arms terminates in a bis(2-carboxyethyl)amino group, resulting in a molecule with three tertiary amine nitrogens and four carboxylic acid moieties.[1][2][3] While specific biological studies on this particular molecule are not extensively documented in current literature, its structural classification as a polyamino carboxylic acid provides a strong foundation for understanding its potential mechanism of action. This guide will provide a comprehensive analysis of its hypothesized core mechanism as a chelating agent, its potential applications in advanced drug delivery systems such as lipid nanoparticles, and detailed experimental protocols for the validation of these proposed functions.

Core Mechanism of Action: A Hypothesized Polyamino Carboxylic Acid Chelator

The primary mechanism of action for this compound is predicated on its identity as a polyamino carboxylic acid, a class of compounds well-known for their ability to act as potent metal chelators.[4][5] Chelation is a process involving the formation of two or more coordinate bonds between a central metal ion and a single multidentate ligand, effectively sequestering the metal ion.[4][5]

The structure of this compound is replete with potential donor atoms for metal coordination. The lone pairs of electrons on the three tertiary amine nitrogens and the deprotonated carboxylate oxygens can form strong coordinate bonds with a variety of metal ions. The spatial arrangement of these donor atoms allows the molecule to wrap around a central metal ion, forming a stable, cage-like complex.

The efficiency and selectivity of chelation are influenced by several factors, including the number and type of donor atoms, the size of the chelate rings formed, and the charge and size of the metal ion. The presence of both nitrogen and oxygen donor atoms suggests a high affinity for a range of divalent and trivalent metal ions.

Caption: Hypothesized chelation of a metal ion by this compound.

Application in Drug Delivery: A Potential Role in Lipid Nanoparticles

Several commercial suppliers suggest the use of this compound in the development of lipid nanoparticles (LNPs).[1][2][6] LNPs are advanced drug delivery systems that have gained significant attention, particularly for the delivery of nucleic acids like mRNA.[7][8] These nanoparticles are typically composed of an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[8]

The precise role of this compound within an LNP formulation is not explicitly detailed in the literature. However, based on its structure, several plausible functions can be hypothesized:

-

As a Bifunctional Linker: The four carboxylic acid groups can be functionalized to covalently attach targeting ligands (e.g., antibodies, peptides) to the surface of the LNP, enabling targeted drug delivery to specific cells or tissues.

-

As a Chelating Agent for Metal-Based Drugs: The molecule could be incorporated into the core of the LNP to encapsulate and stabilize metal-based therapeutic or diagnostic agents.

-

As a Structural Component: The polyamino and polycarboxylic nature of the molecule could influence the charge, stability, and drug-loading capacity of the LNP. Its tertiary amines could be protonated at acidic pH, potentially aiding in the endosomal escape of the payload, a critical step in intracellular drug delivery.

Caption: Potential role of the molecule as a linker in a targeted lipid nanoparticle.

Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action of this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for validating its hypothesized functions.

Protocol 1: Determination of Metal Binding Affinity and Stoichiometry by Isothermal Titration Calorimetry (ITC)

Objective: To quantify the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and various metal ions.

Methodology:

-

Preparation of Solutions:

-

Dissolve this compound in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration of 1 mM.

-

Prepare solutions of various metal chlorides (e.g., FeCl₃, CuCl₂, GdCl₃, ZnCl₂) in the same buffer to a final concentration of 10 mM.

-

Degas all solutions thoroughly before use.

-

-

ITC Experiment:

-

Load the sample cell of the ITC instrument with the this compound solution.

-

Load the injection syringe with one of the metal chloride solutions.

-

Set the experimental parameters: cell temperature at 25°C, stirring speed at 750 rpm, and an initial delay of 60 seconds.

-

Perform a series of 20 injections of 2 µL of the metal solution into the sample cell at 150-second intervals.

-

Record the heat changes associated with each injection.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.

-

This will yield the thermodynamic parameters of the binding interaction.

-

Protocol 2: Formulation and Characterization of Lipid Nanoparticles

Objective: To formulate LNPs incorporating this compound and to characterize their physicochemical properties.

Methodology:

-

Lipid Film Hydration Method:

-

Dissolve the lipid components (e.g., ionizable lipid, DSPC, cholesterol, and a derivative of this compound) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

-

Remove the organic solvent by rotary evaporation to form a thin lipid film on the wall of the flask.

-

Hydrate the lipid film with an aqueous buffer (containing the payload if applicable) by vortexing or sonication.

-

-

Nanoparticle Characterization:

-

Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the LNPs using Dynamic Light Scattering (DLS).

-

Morphology: Visualize the shape and size of the LNPs using Transmission Electron Microscopy (TEM).

-

Encapsulation Efficiency: Quantify the amount of encapsulated payload using a suitable assay (e.g., fluorescence-based assay for nucleic acids).

-

Caption: Workflow for the experimental validation of the proposed mechanisms.

Data Presentation and Interpretation

The quantitative data obtained from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Thermodynamic Parameters of Metal Binding to this compound

| Metal Ion | Dissociation Constant (Kd) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |

| Fe³⁺ | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Cu²⁺ | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Gd³⁺ | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Zn²⁺ | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Table 2: Physicochemical Properties of LNP Formulations

| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Control LNP | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| LNP with Chelator | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Conclusion

This compound is a molecule with significant potential in the fields of medicine and drug delivery. Based on its chemical structure, its core mechanism of action is hypothesized to be that of a potent metal chelator. This property, combined with its suitability for incorporation into lipid nanoparticle systems, opens up a range of possibilities for its application in targeted therapies and diagnostics. The experimental protocols outlined in this guide provide a clear pathway for the scientific community to validate these hypothesized mechanisms and to unlock the full therapeutic potential of this promising molecule. Further research is essential to fully elucidate its biological activities and to translate its potential into clinical applications.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound, 692250-70-7 | BroadPharm [broadpharm.com]

- 3. This compound | C19H35N3O8 | CID 163297104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The synthesis and application of polyamino polycarboxylic bifunctional chelating agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. The synthesis and application of polyamino polycarboxylic bifunctional chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of a Multifunctional Scaffold: A Technical Guide to Future Research on Bis(bis(2-carboxyethyl)aminopropyl)methylamine

Foreword: A Molecule of Untapped Possibilities

In the vast landscape of chemical entities, certain molecules stand out for their inherent versatility—a structural elegance that hints at a multitude of potential applications. Bis(bis(2-carboxyethyl)aminopropyl)methylamine is one such molecule. Characterized by a symmetrical, branched architecture featuring three tertiary amines and four carboxylic acids, this compound presents a unique convergence of functionalities.[1][2] While its initial application has been noted in the development of lipid nanoparticles, its potential extends far beyond this singular use.[1][2] This technical guide is intended for researchers, scientists, and drug development professionals, aiming to illuminate the promising, yet largely unexplored, research avenues for this intriguing molecule. We will delve into its potential as a sophisticated tool in drug delivery, a potent agent in chelation therapy, and a versatile building block in material science. This document will not only propose novel research directions but also provide the foundational experimental frameworks to empower scientists to unlock the full potential of this compound.

Molecular Profile and Physicochemical Characteristics

This compound, with the IUPAC name 3-[3-[3-[bis(2-carboxyethyl)amino]propyl-methylamino]propyl-(2-carboxyethyl)amino]propanoic acid, is a polyaminocarboxylic acid.[3] Its structure is a testament to its multifunctional nature.

| Property | Value | Source |

| Molecular Formula | C19H35N3O8 | [3] |

| Molecular Weight | 433.5 g/mol | [3] |

| CAS Number | 692250-70-7 | [2] |

| Appearance | Not specified, likely a solid or viscous liquid | N/A |

| Solubility | Expected to be soluble in aqueous solutions at specific pH ranges | Inferred |

The presence of both acidic carboxyl groups and basic tertiary amine groups suggests a zwitterionic character, with its net charge being highly dependent on the pH of the surrounding environment. This property is a key determinant of its potential applications.

Caption: Chemical structure of this compound.

Research Area 1: Advanced Drug Delivery Systems - Beyond a Simple Linker

The most prominent suggested use for this compound is in the formulation of lipid nanoparticles (LNPs) for drug delivery.[1][2] However, its potential in this arena is far more nuanced than that of a simple structural linker. The presence of multiple ionizable groups suggests its role as a key component of the ionizable lipid, which is critical for the efficacy of mRNA vaccines and other nucleic acid-based therapies.[3][4]

Proposed Research: Development of a Novel Class of Ionizable Lipids

We propose the synthesis of a library of lipophilic derivatives of this compound to create a new class of multi-tailed, multi-functional ionizable lipids. The core hypothesis is that the branched structure and the presence of both tertiary amines and carboxyl groups will lead to LNPs with enhanced endosomal escape and improved transfection efficiency. The carboxyl groups, when deprotonated at physiological pH, could also provide a stealth-like effect, reducing non-specific protein binding and prolonging circulation time.

Experimental Workflow:

Caption: Proposed workflow for the development and evaluation of novel LNPs.

Detailed Protocol: Synthesis of a Lipophilic Derivative

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Activation of Carboxylic Acids: Add N,N'-dicyclohexylcarbodiimide (DCC, 4.2 equivalents) and N-hydroxysuccinimide (NHS, 4.2 equivalents) to the solution. Stir at room temperature for 4 hours to activate the carboxylic acid groups.

-

Amidation: Add a lipophilic amine (e.g., oleylamine, 4.5 equivalents) to the reaction mixture. Stir at room temperature for 24 hours.

-